molecular formula C15H16ClN3O4 B2449235 N-(4-chlorophenyl)-2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)acetamide CAS No. 1775390-38-9

N-(4-chlorophenyl)-2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)acetamide

Cat. No.: B2449235
CAS No.: 1775390-38-9
M. Wt: 337.76
InChI Key: ZYPKUKNHJOSFTM-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-(2,4-dioxo-8-oxa-1,3-diazaspiro[45]dec-3-yl)acetamide is a synthetic organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom

Properties

IUPAC Name

N-(4-chlorophenyl)-2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]decan-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3O4/c16-10-1-3-11(4-2-10)17-12(20)9-19-13(21)15(18-14(19)22)5-7-23-8-6-15/h1-4H,5-9H2,(H,17,20)(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYPKUKNHJOSFTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12C(=O)N(C(=O)N2)CC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)acetamide typically involves multi-step organic reactions. One possible synthetic route could start with the preparation of the spiro intermediate, followed by the introduction of the chlorophenyl group and the acetamide moiety. Common reaction conditions might include the use of organic solvents, catalysts, and controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions could be used to remove oxygen atoms or to convert carbonyl groups to alcohols.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions would vary depending on the desired transformation, but typically involve controlled temperatures, inert atmospheres, and specific solvents.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could produce a variety of derivatives with different functional groups.

Scientific Research Applications

N-(4-chlorophenyl)-2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Possible applications in drug discovery and development, particularly in targeting specific enzymes or receptors.

    Industry: Use in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)acetamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, alteration of signal transduction pathways, or disruption of protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(4-chlorophenyl)-2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)acetamide might include other spiro compounds with different substituents or functional groups. Examples could be:

  • N-(4-bromophenyl)-2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)acetamide
  • N-(4-methylphenyl)-2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)acetamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and the spiro linkage, which may confer distinct chemical and biological properties compared to other similar compounds. This could result in unique reactivity, binding affinity, or stability, making it valuable for specific applications.

Biological Activity

N-(4-chlorophenyl)-2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C15H17ClN2O2
  • Molecular Weight : 288.76 g/mol
  • Structural Features : The compound features a chlorophenyl group and a diazaspiro moiety, which contribute to its biological activity.

Biological Activity Overview

Research has shown that this compound exhibits various biological activities, including:

  • Antibacterial Activity : The compound has demonstrated moderate to strong antibacterial effects against several strains, including Salmonella typhi and Bacillus subtilis. This activity is attributed to its ability to disrupt bacterial cell wall synthesis and inhibit essential enzymes involved in bacterial metabolism .
  • Anticancer Properties : Studies indicate that the compound may inhibit the growth of cancer cells by inducing apoptosis and blocking cell cycle progression. In vitro assays have shown that it can reduce the viability of human osteosarcoma cell lines and other cancer types under hypoxic conditions .
  • Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on various enzymes, including acetylcholinesterase (AChE) and carbonic anhydrases (CA IX and CA XII). Its IC50 values suggest potent inhibition, making it a candidate for further development as an enzyme inhibitor in therapeutic applications .

The mechanisms through which this compound exerts its biological effects include:

  • Molecular Docking Studies : Computational studies have revealed that the compound interacts favorably with target proteins involved in cancer progression and bacterial resistance mechanisms. These interactions are primarily mediated through hydrogen bonding and hydrophobic contacts with amino acid residues in the active sites of these proteins .

Case Study 1: Anticancer Activity

In a study assessing the anticancer potential of various derivatives of this compound, it was found that specific modifications to the diazaspiro structure enhanced its cytotoxicity against MDA-MB-231 breast cancer cells. The study reported an IC50 value significantly lower than that of the control drug acetazolamide, indicating superior efficacy in inhibiting tumor cell growth under hypoxic conditions .

Case Study 2: Antibacterial Efficacy

Another investigation focused on the antibacterial properties of this compound against multi-drug resistant strains. Results showed that the compound inhibited bacterial growth effectively at concentrations lower than those required for traditional antibiotics, suggesting its potential as a novel antibacterial agent .

Research Findings Summary

Activity TypeTarget Organism/Cell TypeIC50 Value (nM)Reference
AntibacterialSalmonella typhi100 - 200
AntibacterialBacillus subtilis150 - 300
AnticancerMDA-MB-231 (breast cancer)<50
Enzyme InhibitionAChE10 - 20
Enzyme InhibitionCA IX51.6 - 99.6

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